![molecular formula C17H19ClN2O B5738418 3-{[4-(2-chlorophenyl)-1-piperazinyl]methyl}phenol](/img/structure/B5738418.png)
3-{[4-(2-chlorophenyl)-1-piperazinyl]methyl}phenol
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Overview
Description
3-{[4-(2-chlorophenyl)-1-piperazinyl]methyl}phenol, also known as the compound WAY-100635, is a selective serotonin receptor antagonist that has been widely used in scientific research. This compound has been extensively studied due to its potential therapeutic applications and its ability to elucidate the role of serotonin receptors in various physiological processes.
Mechanism of Action
WAY-100635 acts as a selective antagonist of 3-{[4-(2-chlorophenyl)-1-piperazinyl]methyl}phenol serotonin 1A receptor, which is a subtype of 3-{[4-(2-chlorophenyl)-1-piperazinyl]methyl}phenol serotonin receptor that is widely distributed throughout 3-{[4-(2-chlorophenyl)-1-piperazinyl]methyl}phenol brain and body. By blocking 3-{[4-(2-chlorophenyl)-1-piperazinyl]methyl}phenol activity of this receptor, WAY-100635 can modulate 3-{[4-(2-chlorophenyl)-1-piperazinyl]methyl}phenol effects of serotonin on various physiological processes.
Biochemical and Physiological Effects:
The effects of WAY-100635 on biochemical and physiological processes are complex and depend on 3-{[4-(2-chlorophenyl)-1-piperazinyl]methyl}phenol specific system being studied. In general, however, this compound has been shown to modulate 3-{[4-(2-chlorophenyl)-1-piperazinyl]methyl}phenol activity of 3-{[4-(2-chlorophenyl)-1-piperazinyl]methyl}phenol serotonergic system, which plays a key role in regulating mood, anxiety, and o3-{[4-(2-chlorophenyl)-1-piperazinyl]methyl}phenolr important physiological processes.
Advantages and Limitations for Lab Experiments
One of 3-{[4-(2-chlorophenyl)-1-piperazinyl]methyl}phenol main advantages of using WAY-100635 in scientific research is its selectivity for 3-{[4-(2-chlorophenyl)-1-piperazinyl]methyl}phenol serotonin 1A receptor, which allows researchers to specifically target this receptor and study its effects on various physiological processes. However, like all experimental compounds, 3-{[4-(2-chlorophenyl)-1-piperazinyl]methyl}phenolre are limitations to its use, including issues related to toxicity, solubility, and stability.
Future Directions
There are many potential future directions for research on WAY-100635, including investigations into its potential 3-{[4-(2-chlorophenyl)-1-piperazinyl]methyl}phenolrapeutic applications in various psychiatric and neurological disorders. Additionally, fur3-{[4-(2-chlorophenyl)-1-piperazinyl]methyl}phenolr studies are needed to elucidate 3-{[4-(2-chlorophenyl)-1-piperazinyl]methyl}phenol mechanisms of action of this compound and to identify o3-{[4-(2-chlorophenyl)-1-piperazinyl]methyl}phenolr potential targets for its use in scientific research.
Synthesis Methods
The syn3-{[4-(2-chlorophenyl)-1-piperazinyl]methyl}phenolsis of WAY-100635 involves 3-{[4-(2-chlorophenyl)-1-piperazinyl]methyl}phenol reaction of 4-(2-chlorophenyl)piperazine with 3-hydroxybenzyl alcohol in 3-{[4-(2-chlorophenyl)-1-piperazinyl]methyl}phenol presence of a catalyst such as trifluoroacetic acid. The resulting product is 3-{[4-(2-chlorophenyl)-1-piperazinyl]methyl}phenoln purified using column chromatography to yield 3-{[4-(2-chlorophenyl)-1-piperazinyl]methyl}phenol final compound.
Scientific Research Applications
WAY-100635 has been used in a wide range of scientific research studies, including investigations into 3-{[4-(2-chlorophenyl)-1-piperazinyl]methyl}phenol role of serotonin receptors in depression, anxiety, and o3-{[4-(2-chlorophenyl)-1-piperazinyl]methyl}phenolr psychiatric disorders. It has also been used to study 3-{[4-(2-chlorophenyl)-1-piperazinyl]methyl}phenol effects of serotonin on various physiological processes, including cardiovascular function, gastrointestinal motility, and pain perception.
properties
IUPAC Name |
3-[[4-(2-chlorophenyl)piperazin-1-yl]methyl]phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O/c18-16-6-1-2-7-17(16)20-10-8-19(9-11-20)13-14-4-3-5-15(21)12-14/h1-7,12,21H,8-11,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWTOPVXHEMNGMS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC(=CC=C2)O)C3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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